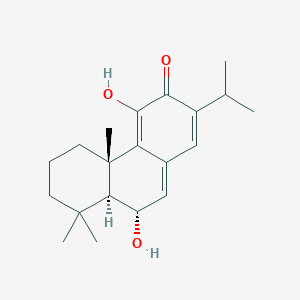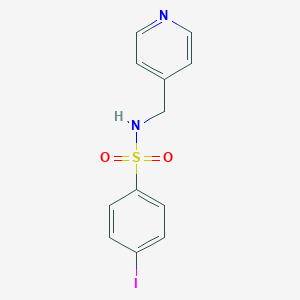
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as P4S, and it belongs to the class of sulfonamide compounds. P4S has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of P4S is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, leading to the inhibition of their activity. This inhibition can lead to the suppression of various disease processes, making P4S a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
P4S has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of certain enzymes. P4S has also been found to exhibit antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of P4S for lab experiments is its potent activity against a variety of disease processes. This makes it a promising candidate for the development of new drugs. However, P4S also has some limitations. It is a relatively complex compound to synthesize, and it can be difficult to obtain pure P4S. Additionally, the mechanism of action of P4S is not fully understood, which can make it difficult to optimize its activity.
Zukünftige Richtungen
There are several potential future directions for the research on P4S. One possible direction is the development of new drugs based on the structure of P4S. This could involve the synthesis of analogs of P4S with improved activity and selectivity. Another possible direction is the study of the mechanism of action of P4S. This could involve the identification of the proteins and enzymes that P4S interacts with, and the elucidation of the biochemical pathways that are affected by P4S. Finally, the potential therapeutic applications of P4S should be further explored, particularly in the areas of cancer, inflammation, and infectious diseases.
Synthesemethoden
The synthesis of P4S involves the reaction between 4-iodobenzenesulfonyl chloride and pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure P4S.
Wissenschaftliche Forschungsanwendungen
P4S has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against a variety of diseases, including cancer, inflammation, and infectious diseases. P4S has also been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Eigenschaften
Molekularformel |
C12H11IN2O2S |
|---|---|
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
InChI-Schlüssel |
QNUBMUYJCHYURA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


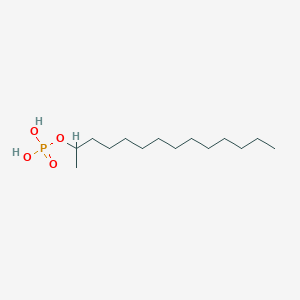
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
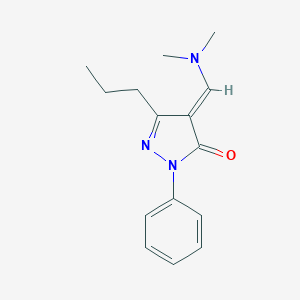

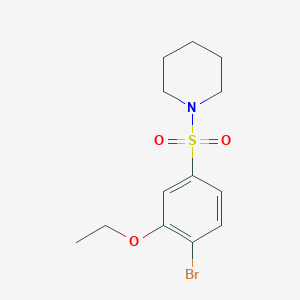
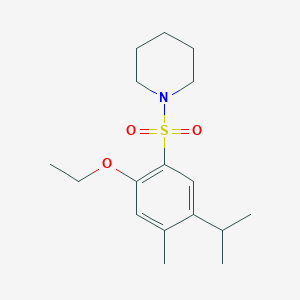
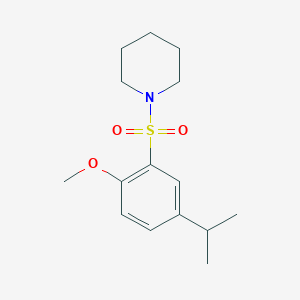
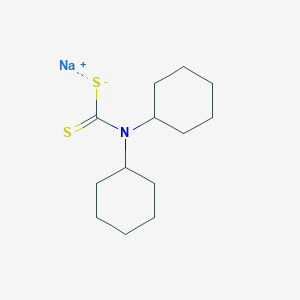
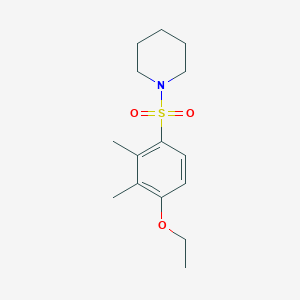
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
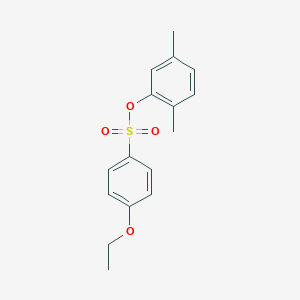
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
